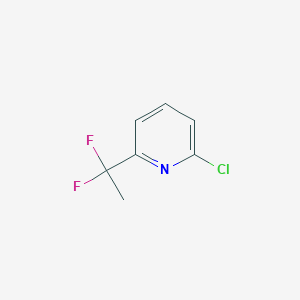

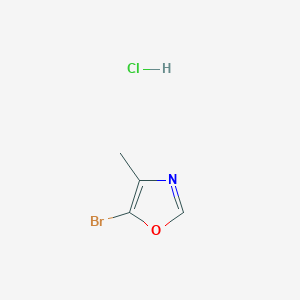

![molecular formula C17H20ClNO3 B2438887 (E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide CAS No. 1904584-64-0](/img/structure/B2438887.png)

(E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CADA, and it has been found to possess unique properties that make it a promising candidate for drug development, particularly in the treatment of cancer and other diseases. In

科学的研究の応用

Cytotoxic Activity in Cancer Research

Acrylamide derivatives like (E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide have shown promise in cancer research. A study conducted by Kamal et al. (2014) focused on synthesizing and evaluating 2-anilinopyridine-3-acrylamides as tubulin polymerization inhibitors. These compounds displayed significant cytotoxicity against various human cancer cell lines and triggered cell-cycle effects in the G2/M phase, leading to caspase-3 activation and apoptotic cell death. Such compounds are valuable for developing potent anticancer agents (Kamal et al., 2014).

Polymerization and Material Science

In material science, acrylamides are used for polymerization. A study by Suresh et al. (2016) demonstrated the synthesis and characterization of acrylamide-based polymers, which were then used for photocrosslinking studies. The polymers exhibited enhanced photocrosslinking rates compared to homopolymers, making them suitable for various material science applications, including coatings and adhesives (Suresh et al., 2016).

Environmental Science and Sorption Properties

In environmental science, acrylamides are used to create polymers with specific sorption properties. Popov et al. (2009) synthesized polymers using acrylamide as a functional monomer. These polymers, with molecular imprints of chlorine-containing pesticides, showed varying sorption characteristics based on the nature of the template molecules and the solvent content during synthesis. Such materials are crucial for environmental cleanup and monitoring applications (Popov et al., 2009).

Antimicrobial and Insecticidal Applications

Acrylamide derivatives also have antimicrobial and insecticidal potential. Tale and Jagtap (2011) synthesized N-(2,4,5-trichlorophenyl) acrylamide, which showed significant antimicrobial activity against various bacteria. This demonstrates the potential of acrylamide derivatives in developing new antimicrobial agents (Tale & Jagtap, 2011).

Neuroprotective Research

Lastly, in neuroprotective research, the study of acrylamide derivatives is crucial. Mehri et al. (2014) investigated the neuroprotective effect of Chrysin on acrylamide-induced neurotoxicity. Although this study focused on Chrysin, it highlights the importance of understanding acrylamide derivatives in neurotoxicity and neuroprotection research (Mehri et al., 2014).

作用機序

特性

IUPAC Name |

(E)-N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2-chlorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO3/c18-14-4-2-1-3-12(14)5-8-17(20)19-13-6-7-15-16(11-13)22-10-9-21-15/h1-5,8,13,15-16H,6-7,9-11H2,(H,19,20)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUPNXDBIXVDIH-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)C=CC3=CC=CC=C3Cl)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2C(CC1NC(=O)/C=C/C3=CC=CC=C3Cl)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2438808.png)

![N-cyclopentyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2438809.png)

![N-cyclohexyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2438810.png)

![[3-Amino-5-[(3,5-dimethylphenyl)amino]-4-(phenylsulfonyl)thien-2-yl](phenyl)methanone](/img/structure/B2438812.png)

![furan-2-yl(4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazin-1-yl)methanone](/img/structure/B2438816.png)

![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2438819.png)

![7-Chloro-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2438826.png)

![N5-(2,4-dimethoxyphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2438827.png)